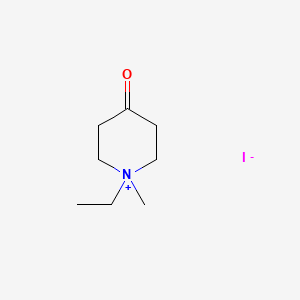

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

Description

BenchChem offers high-quality 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-1-methylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDODLRGSKHQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=O)CC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455155 | |

| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77542-18-8 | |

| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide (CAS No. 77542-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt with potential applications as a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, outlines a robust synthesis protocol based on established chemical principles, discusses its characterization, and explores its potential applications in drug development. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting.

Introduction

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium compound, belongs to a class of molecules widely utilized in medicinal chemistry. The piperidone core is a prevalent scaffold in numerous biologically active compounds. The introduction of a permanent positive charge through quaternization can significantly alter a molecule's solubility, bioavailability, and interaction with biological targets. This guide aims to provide a detailed scientific resource for researchers working with or considering the use of this specific piperidinium iodide salt.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 77542-18-8 | [1][2][3] |

| Molecular Formula | C₈H₁₆INO | [1] |

| Molecular Weight | 269.12 g/mol | [1] |

| IUPAC Name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% |

Synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is achieved through the quaternization of 1-ethyl-4-piperidone with methyl iodide. This is a classic example of the Menshutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction.

Reaction Mechanism

The lone pair of electrons on the tertiary amine nitrogen of 1-ethyl-4-piperidone acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced as a leaving group, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt.

Sources

Spectroscopic and Structural Elucidation of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of this quaternary ammonium salt through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). The methodologies presented herein are grounded in established principles of analytical chemistry, offering a robust framework for the validation and application of this compound in further research.

Introduction

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, with the chemical formula C₈H₁₆INO and a molecular weight of 269.12 g/mol , is a quaternary ammonium salt incorporating a piperidinone scaffold.[1] Such structures are of significant interest in medicinal chemistry and materials science due to their potential biological activity and utility as synthetic intermediates.[2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical behavior of this compound. While many suppliers confirm the structure of this compound via spectroscopic methods, publicly available data is scarce. This guide, therefore, presents a detailed, albeit predictive, analysis based on foundational spectroscopic principles and data from analogous structures.

Molecular Structure and Synthesis

The structure of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide features a piperidine ring with a ketone at the 4-position and a quaternary nitrogen atom bearing both an ethyl and a methyl group. The positive charge on the nitrogen is balanced by an iodide counter-ion.

The most direct and common method for the synthesis of such quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine. In this case, there are two primary synthetic routes:

-

Route A: Reaction of 1-ethyl-4-piperidone with methyl iodide.

-

Route B: Reaction of 1-methyl-4-piperidone with ethyl iodide.

Both routes are expected to yield the desired product. The choice of reactants may be guided by the availability and cost of the starting materials.

Caption: Synthetic pathways to 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is predicted to exhibit several characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction and ATR correction.

Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2950-3050 | C-H stretching | Alkyl (CH₃, CH₂) |

| ~1720 | C=O stretching | Ketone (in a 6-membered ring) |

| 1450-1480 | C-H bending (scissoring) | CH₂ |

| 1370-1390 | C-H bending (symmetric) | CH₃ |

| 1100-1250 | C-N stretching | Quaternary ammonium |

The most prominent feature in the IR spectrum will be the strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ketone. The exact position of this peak is influenced by the ring strain and electronic effects within the piperidinone ring. The various C-H stretching and bending vibrations of the ethyl and methyl groups, as well as the piperidine ring, will appear in their characteristic regions. The C-N stretching vibration of the quaternary ammonium group is expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl, methyl, and piperidinium ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₂CH₃ |

| ~3.3 | Singlet | 3H | -N⁺-CH₃ |

| ~3.6 | Quartet | 2H | -CH₂ CH₃ |

| ~3.5-3.8 | Multiplet | 4H | Protons on C2 and C6 of the piperidinium ring |

| ~2.8-3.1 | Multiplet | 4H | Protons on C3 and C5 of the piperidinium ring |

The protons of the ethyl group will appear as a triplet for the methyl group and a quartet for the methylene group due to spin-spin coupling. The methyl group attached to the nitrogen will be a singlet. The protons on the piperidinium ring are expected to be in a more complex, downfield region due to the influence of the adjacent quaternary nitrogen and the carbonyl group.

Caption: Predicted ¹H NMR correlations for the title compound.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~8 | -CH₂CH₃ |

| ~48 | -N⁺-CH₃ |

| ~58 | -CH₂ CH₃ |

| ~55 | C3 and C5 of the piperidinium ring |

| ~65 | C2 and C6 of the piperidinium ring |

| ~205 | C =O (Ketone) |

The carbonyl carbon is expected to be the most downfield signal, typically above 200 ppm for a ketone.[3] The carbons directly attached to the positively charged nitrogen will also be significantly downfield. The chemical shifts of carbons in quaternary piperidinium salts are well-documented and support these predictions.[4][5]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula of a compound. For ionic compounds like quaternary ammonium salts, electrospray ionization (ESI) is the preferred method.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the ion of interest.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to obtain an accurate mass measurement.

Predicted Mass Spectrometry Data

In positive ion ESI-MS, 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide will not be observed as the intact salt, but rather as the cationic component.

-

Expected Ion: [C₈H₁₆NO]⁺

-

Monoisotopic Mass of Cation: 142.1232 u

-

Analysis: The mass spectrum will show a prominent peak at m/z 142.1232. High-resolution mass spectrometry can confirm the elemental composition of this ion, providing strong evidence for the proposed structure. Fragmentation of this ion (MS/MS) could be induced to further confirm the structure by observing the loss of neutral fragments such as ethylene or methane. The iodide ion is not observed in positive ion mode.

Summary of Spectroscopic Data

| Technique | Parameter | Predicted Value |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| C-H Stretch | 2950-3050 cm⁻¹ | |

| ¹H NMR | -CH₂CH₃ | ~1.4 ppm (triplet) |

| -N⁺-CH₃ | ~3.3 ppm (singlet) | |

| -CH₂ CH₃ | ~3.6 ppm (quartet) | |

| Ring Protons | ~2.8-3.8 ppm (multiplets) | |

| ¹³C NMR | C =O | ~205 ppm |

| Ring Carbons | ~55, ~65 ppm | |

| N-Alkyl Carbons | ~8, ~48, ~58 ppm | |

| MS (ESI+) | [M]⁺ (Cation) | m/z 142.1232 |

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. The presented data, derived from established principles and analysis of analogous structures, offers a robust basis for the structural confirmation and purity assessment of this compound. The experimental protocols outlined herein represent standard methodologies that can be readily implemented in a modern analytical laboratory. Researchers and scientists working with this compound are encouraged to use this guide as a reference for their own analytical workflows and for the interpretation of their experimental data.

References

-

PubChem. Compound Summary for CID 11097568, 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. National Center for Biotechnology Information. [Link]

-

CD Bio. 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. CD BioSustainable-Green Chemistry. [Link]

-

ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Sugiura, M., & Takao, N. (1982). 13C Chemical shifts and conformational equilibria in quaternary piperidinium salts. Organic Magnetic Resonance, 20(1), 37–39. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Shackman, H. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(2), 323-327. [Link]

-

Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | C8H16INO | CID 11097568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sci-hub.st [sci-hub.st]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide: A Case Study in Structural Elucidation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural characteristics of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a compound of interest in pharmaceutical development. While a publicly available, experimentally determined crystal structure for this specific molecule is not currently available in crystallographic databases, this document will serve as a robust framework for its structural elucidation. We will delve into the known properties of the compound, outline the definitive experimental workflow for crystal structure determination, and provide a comparative analysis with structurally related molecules to infer its likely crystallographic features.

Compound Profile: 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium salt with the chemical formula C₈H₁₆INO.[1][2][3][4] It is recognized for its potential as a key intermediate in the synthesis of various biologically active compounds.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆INO | [1] |

| Molecular Weight | 269.12 g/mol | [1] |

| CAS Number | 77542-18-8 | [1][3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents | |

| Melting Point | 239-244°C |

Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this substance.[2]

The Path to Crystal Structure Determination: An Experimental Workflow

The definitive method for elucidating the crystal structure of a compound like 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is single-crystal X-ray diffraction. The following workflow outlines the necessary experimental steps.

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide would typically involve the quaternization of 1-ethyl-4-oxopiperidine with methyl iodide. The crude product must then be purified to a high degree, as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent system is a common and effective purification method.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. This process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or by controlled cooling of a saturated solution. A systematic screening of various solvents and crystallization conditions is crucial for success.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is collected on a detector. The angles and intensities of the diffracted beams provide the raw data for determining the crystal structure.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map of the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic positions.

In Silico Structural Analysis and Comparative Crystallography

In the absence of experimental data, we can infer the likely structural characteristics of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide by examining the crystal structures of closely related piperidinium compounds.

Conformational Analysis of the Piperidinium Ring

The 4-oxopiperidinium cation is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The presence of the ketone at the 4-position will influence the ring geometry.

Comparative Crystal Structures

Several crystal structures of related piperidinium salts have been reported, providing valuable insights into the potential packing and intermolecular interactions.

-

Fenpiverinium Bromide: This compound, which contains a 1-methylpiperidin-1-ium moiety, crystallizes in the monoclinic space group P2₁/c.[5]

-

4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate: This structure also crystallizes in the monoclinic space group P2₁/c.[6]

-

N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-aminium tetraphenylborate: This compound crystallizes in the monoclinic space group P2₁/c.[7]

Based on these examples, it is plausible that 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide could also crystallize in a monoclinic system, potentially in the common space group P2₁/c.

Sources

- 1. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | C8H16INO | CID 11097568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 3. jk-sci.com [jk-sci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt, represents a class of compounds with broad applications in medicinal chemistry and materials science.[1][2] The piperidinium scaffold is a common motif in pharmacologically active molecules, and the quaternization of the nitrogen atom introduces ionic characteristics that can significantly influence a compound's properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological assays. This guide will delve into the theoretical and practical aspects of determining the solubility of this intriguing molecule.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 77542-18-8 | [2] |

| Molecular Formula | C₈H₁₆INO | [1][2] |

| Molecular Weight | 269.12 g/mol | [1][2] |

| Appearance | Liquid or white solid | [1] |

Theoretical Framework: Factors Governing Solubility

The solubility of an ionic compound like 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide in an organic solvent is a complex interplay of several factors. The adage "like dissolves like" provides a preliminary guide, suggesting that polar solutes are more soluble in polar solvents, and nonpolar solutes in nonpolar solvents. However, for ionic compounds, a more nuanced understanding is required.

Key Influencing Factors:

-

Lattice Energy of the Solute: For solid-state salts, the energy required to break the crystal lattice and separate the ions is a significant barrier to dissolution.

-

Solvation Energy: This is the energy released when the separated ions are solvated by the solvent molecules. For solubility to be favorable, the solvation energy must overcome the lattice energy.

-

Solvent Polarity: Polar solvents with high dielectric constants are generally better at solvating ions by stabilizing the separated charges.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the iodide anion and potentially with the carbonyl group of the cation, enhancing solubility.

-

Size and Nature of the Cation and Anion: The size, charge distribution, and lipophilicity of both the 1-ethyl-1-methyl-4-oxopiperidin-1-ium cation and the iodide anion will influence their interactions with different solvents.

A Case Study: Solubility of Structurally Similar Piperidinium Salts

In the absence of direct quantitative data for our target compound, examining the solubility of structurally related piperidinium-based ionic liquids can provide valuable insights. A study on dicationic piperidinium bromides offers a useful point of comparison.[3]

Table 1: Solubility of Selected Dicationic Piperidinium Bromides [3]

| Compound | Solvent | Solubility (M) |

| 1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide | Methanol | < 0.25 M |

| Ethanol | < 0.25 M | |

| 2-Propanol | < 0.01 M | |

| Acetonitrile | < 0.01 M | |

| 1,1′-(octane-1,8-diyl)bis(1-methylpiperidinium) bromide | Methanol | > 1.0 M |

| Ethanol | > 1.0 M | |

| 2-Propanol | 0.1 - 1.0 M | |

| Acetonitrile | 0.1 - 1.0 M |

Analysis and Extrapolation:

From this data, we can infer several trends that are likely applicable to 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide:

-

Solvent Polarity: The higher solubility in more polar protic solvents like methanol and ethanol is evident.

-

Alkyl Chain Length: The longer alkyl linker in the dicationic salts significantly increases solubility in all tested organic solvents, suggesting that the lipophilicity of the cation plays a crucial role.

-

Expected Solubility of the Target Compound: Given that 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a monocationic salt with relatively short alkyl chains (ethyl and methyl), its solubility in less polar solvents is expected to be limited. Its solubility in polar aprotic solvents like acetonitrile might also be low. Protic solvents like methanol and ethanol are likely to be the most effective.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for the experimental determination of the solubility of a compound like 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Workflow for Experimental Solubility Determination:

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol:

-

Preparation of a Supersaturated Solution:

-

To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide to each vial to ensure that a solid/liquid equilibrium can be reached with undissolved solute present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) with continuous agitation (e.g., a magnetic stirrer or shaker).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (to prevent transfer of solid particles).

-

-

Quantification of Dissolved Solute:

-

Dispense the supernatant into a pre-weighed vial.

-

Determine the weight of the transferred supernatant.

-

Evaporate the solvent from the vial under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Record the final weight of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the supernatant.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are becoming increasingly accurate and are powerful tools in early-stage drug development and process design.[4][5]

Types of Predictive Models:

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict the solubility of a compound in a wide range of solvents with good accuracy. It relies on the calculation of the chemical potential of the solute in the solvent.

-

Machine Learning Models: These models are trained on large datasets of known solubility data and can predict the solubility of new compounds based on their molecular descriptors.[6] These models can be highly accurate for compounds that are similar to those in the training set.

Logical Flow for Utilizing Predictive Models:

Caption: A simplified workflow for predicting solubility using computational models.

Discussion and Future Directions

The solubility of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide in organic solvents remains an area ripe for experimental investigation. The methodologies outlined in this guide provide a clear path for researchers to obtain this crucial data. The insights gained from the solubility of structurally similar piperidinium salts suggest that polar protic solvents are likely to be the most effective.

Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at various temperatures. This data would be invaluable for the scientific community and would enable the development of more accurate predictive models for this class of compounds.

References

-

CD BioSustainable-Green Chemistry. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Retrieved from [Link]

- Sun, J., et al. (2023). Predicting solid–solid phase transition of quaternary ammonium salts by machine learning.

- D'Andola, M., et al. (2021).

-

Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

- Boobier, S., et al. (2020). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. Organic Process Research & Development, 24(12), 2737-2750.

Sources

- 1. sustainable-bio.com [sustainable-bio.com]

- 2. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | C8H16INO | CID 11097568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 5. researchgate.net [researchgate.net]

- 6. Predicting solid–solid phase transition of quaternary ammonium salts by machine learning - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

thermal stability of quaternary piperidinium salts

An In-depth Technical Guide to the Thermal Stability of Quaternary Piperidinium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary piperidinium salts (QPS) represent a versatile class of organic compounds with escalating importance in fields ranging from materials science, where they function as ionic liquids, to the pharmaceutical industry, where they are explored as active pharmaceutical ingredients (APIs) and excipients.[1][2][3] Their utility in high-temperature applications or as stable components in drug formulations is fundamentally dictated by their thermal stability. An uncontrolled thermal decomposition event can lead to loss of efficacy, generation of toxic byproducts, and compromised process safety.[4] This guide provides a comprehensive examination of the factors governing the thermal stability of QPS, the mechanisms of their degradation, and the analytical methodologies essential for their characterization. Synthesizing insights from the literature, this document is intended to be an authoritative resource for scientists and engineers working to design, evaluate, and implement these molecules in thermally demanding environments.

The Foundation: Mechanisms of Thermal Decomposition

The thermal stability of a quaternary piperidinium salt is not an arbitrary property but is governed by predictable chemical degradation pathways. The decomposition temperature and the resulting products are intrinsically linked to the molecular structure of both the piperidinium cation and its counter-anion. Two primary mechanisms dominate the thermal degradation of QPS: Nucleophilic Substitution (SN2) and Elimination (E2).

Nucleophilic Substitution (SN2): The Reverse Menschutkin Reaction

This pathway involves the nucleophilic attack of the counter-anion (X⁻) on one of the α-carbon atoms of the N-substituents.[5] This reaction is essentially the reverse of the Menshutkin reaction used to synthesize quaternary ammonium salts. The process results in the formation of a tertiary amine (the parent piperidine derivative) and an alkyl-anion product.

The viability of this pathway is highly dependent on two factors:

-

The Nucleophilicity of the Anion: Anions that are strong nucleophiles (e.g., I⁻, Br⁻, Cl⁻) are more likely to initiate this reaction.[5][6]

-

The Nature of the N-Alkyl Group: The reaction is favored for sterically unhindered alkyl groups that are good SN2 substrates (e.g., methyl, ethyl, benzyl).

Caption: SN2 (Reverse Menschutkin) decomposition pathway.

Elimination (E2): The Hofmann Degradation Pathway

When an N-alkyl substituent possesses a hydrogen atom on its β-carbon, an E2 elimination pathway, analogous to the Hofmann elimination, becomes possible.[6][7] In this mechanism, the anion acts as a base, abstracting a β-proton. This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the C-N bond cleaves, releasing the tertiary amine and forming an alkene.

Key requirements for this pathway include:

-

Presence of a β-Hydrogen: The N-alkyl group must have at least one hydrogen atom on the carbon adjacent to the α-carbon. Tetramethylammonium and N-benzylpiperidinium salts (without β-hydrogens on the benzyl group) cannot degrade via this mechanism.

-

Basicity of the Anion: Anions with higher basicity (e.g., acetate, hydroxide) will favor the E2 pathway over SN2.

Caption: E2 (Hofmann-type) elimination decomposition pathway.

Dissecting Stability: Key Influencing Factors

The thermal stability of a QPS is a multifactorial property, but a clear hierarchy of influence exists. The choice of anion is paramount, followed by the structure of the cation.

The Anion Effect: The Primary Determinant

The anion typically plays the most significant role in dictating the thermal stability of ionic liquids and related salts.[8][9][10] Its impact is directly tied to its ability to participate in the decomposition mechanisms described above. The decomposition temperature can vary by as much as 200 °C simply by changing the anion.[8]

-

Nucleophilicity and Basicity: A strong correlation exists between the anion's coordinating nature and nucleophilicity and the salt's thermal stability.[8]

-

Highly Nucleophilic Anions (e.g., I⁻, Br⁻, Cl⁻) tend to lower thermal stability by promoting the SN2 pathway.[6]

-

Weakly Coordinating/Nucleophilic Anions (e.g., bis(trifluoromethylsulfonyl)imide [NTf₂]⁻, hexafluorophosphate [PF₆]⁻) generally lead to salts with much higher thermal stability, as they are poor participants in either the SN2 or E2 pathways.[6][11]

-

-

Size and Structure: Larger, more charge-delocalized anions can increase thermal stability by weakening the electrostatic interaction with the cation and being less effective nucleophiles.[6]

Table 1: General Trend of Thermal Stability Based on Anion

| Anion Class | Example Anions | Relative Thermal Stability | Primary Decomposition Influence |

| Halides | I⁻, Br⁻, Cl⁻ | Low | High Nucleophilicity (favors SN2) |

| Carboxylates | CH₃COO⁻ | Moderate | Basic (can favor E2) |

| Tetrafluoroborate | BF₄⁻ | Moderate-High | Weakly coordinating but can release HF |

| Hexafluorophosphate | PF₆⁻ | High | Very weakly coordinating |

| Imides | [NTf₂]⁻ | Very High | Highly delocalized charge, very weak base/nucleophile |

This table represents a generalized trend. Absolute decomposition temperatures depend on the specific cation structure.

The Cation Structure: Fine-Tuning Stability

While the anion sets the general stability range, the structure of the piperidinium cation provides a means for fine-tuning this property.[9]

-

N-Substituents:

-

Alkyl Chain Length: Increasing the length of N-alkyl chains can sometimes lead to a decrease in thermal stability, potentially by increasing the number of available β-protons for elimination.[11]

-

Functional Groups: The presence of electron-withdrawing or -donating groups can alter the lability of C-N bonds or the acidity of β-protons. Introducing steric bulk near the nitrogen center can hinder SN2 attack, potentially increasing stability.[12]

-

Absence of β-Hydrogens: N-substituents lacking β-hydrogens (e.g., methyl, benzyl, neopentyl) are incapable of undergoing the E2 elimination, which can enhance stability if the anion is basic but not highly nucleophilic.

-

-

Piperidinium vs. Other Cations: In the broader context of ionic liquids, piperidinium salts are generally considered less thermally stable than imidazolium-based salts but can be more stable than some other quaternary ammonium structures.[8]

The Scientist's Toolkit: Methodologies for Assessment

Accurate and reproducible assessment of thermal stability requires standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods.[13][14]

Thermogravimetric Analysis (TGA)

TGA is the workhorse technique for determining thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.

-

Principle of Operation: A sensitive microbalance continuously weighs a sample as it is heated according to a user-defined program. Mass loss indicates evaporation, sublimation, or, critically, decomposition.

-

Interpreting the Data:

-

Tonset (Onset Temperature): The temperature at which decomposition begins, often calculated from the intersection of tangents to the pre-decomposition baseline and the decomposition slope.[1]

-

Td (Decomposition Temperature): Often reported as the temperature at which a specific amount of mass loss (e.g., 5% or 10%) has occurred (Td5%). This is a highly practical and reproducible metric.[1]

-

Tpeak (Peak Decomposition Temperature): The temperature of the maximum rate of mass loss, determined from the peak of the first derivative of the TGA curve (the DTG curve).[1]

-

-

Causality Behind Experimental Parameters: The results of a TGA experiment are not absolute but are highly dependent on the chosen conditions. Reporting these parameters is essential for reproducibility and valid comparison.

-

Heating Rate: This has the most significant impact on the measured decomposition temperature.[9] Faster heating rates (e.g., 20 °C/min) shift decomposition to higher temperatures and are useful for rapid screening. Slower rates (e.g., 1-5 °C/min) provide data that is closer to isothermal conditions but are more time-consuming.

-

Atmosphere: An inert atmosphere (Nitrogen, Argon) is used to measure the intrinsic thermal stability of the molecule. An oxidative atmosphere (Air) is used to assess thermo-oxidative stability, which is often lower and more relevant for applications where the material is exposed to air at high temperatures.

-

Sample Purity: Impurities, especially residual water or solvents, can cause initial mass loss steps that may be mistaken for decomposition.[8] Samples should be thoroughly dried before analysis.

-

Sources

- 1. Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemically stable piperidinium cations for anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. mt.com [mt.com]

An In-depth Technical Guide to the Electrochemical Behavior of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

This guide provides a comprehensive technical overview of the electrochemical characteristics of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Designed for researchers, electrochemists, and drug development professionals, this document synthesizes fundamental electrochemical principles with practical, field-proven methodologies to elucidate the compound's redox behavior. We will explore the distinct electrochemical signatures of both the cation and the anion, providing a robust framework for experimental design and data interpretation.

Section 1: Compound Profile and Significance

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium salt. Its structure features a piperidinium ring, which is a common motif in various biologically active molecules and a foundational component for certain ionic liquids. The cation contains a ketone functional group at the 4-position, which is an electrochemically active site for reduction. The accompanying iodide anion is also readily oxidized.

Understanding the electrochemical behavior of this molecule is crucial for several applications:

-

Electro-organic Synthesis: The ketone group can be selectively reduced to an alcohol, offering a pathway for stereoselective synthesis.[1][2]

-

Ionic Liquids: Piperidinium salts are a class of ionic liquids. Characterizing their electrochemical stability window is essential for their use as electrolytes in devices like supercapacitors or batteries.[3][4]

-

Drug Development: The piperidine core is a key pharmacophore. Knowledge of its redox properties can inform metabolic stability studies and the design of electroanalytical detection methods.[5]

Below is the molecular structure of the compound.

Caption: Structure of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide.

Section 2: Predicted Electrochemical Pathways

The overall electrochemical profile of this salt is dictated by three primary processes: the reduction of the ketone on the cation, the oxidation of the iodide anion, and the ultimate reduction of the piperidinium ring itself at highly negative potentials.

Cathodic Process: Reduction of the 4-Oxo Group

The most accessible reduction pathway involves the carbonyl (ketone) group on the piperidinium ring. In aprotic organic solvents, the electrochemical reduction of such ketones typically proceeds via a one-electron transfer to form a radical anion.[6] This intermediate can then undergo further reactions, such as dimerization or, if a proton source is available, protonation followed by a second electron transfer to yield the corresponding alcohol.

The stereochemistry of the resulting alcohol (axial vs. equatorial) can be influenced by factors like the electrode material and the composition of the electrolyte solution.[1]

Caption: General pathways for the electrochemical reduction of a ketone.

Anodic Process: Oxidation of the Iodide Anion

The iodide anion (I⁻) is readily oxidized. This process typically occurs in two sequential steps, especially at higher concentrations of iodide. The first step is the oxidation of iodide to iodine (I₂). The generated iodine can then react with excess iodide in the solution to form the triiodide ion (I₃⁻).[7][8]

-

2I⁻ → I₂ + 2e⁻

-

I₂ + I⁻ ⇌ I₃⁻

A second oxidation wave may be observed at more positive potentials, corresponding to the oxidation of the triiodide ion.[9] The exact potentials and separation of these peaks depend heavily on the solvent and the electrode material used.[8][10]

Electrochemical Stability of the Cation

Quaternary ammonium cations, particularly those without benzylic or other easily reducible groups, are known for their high cathodic stability.[11][12] The 1-ethyl-1-methyl-piperidinium cation is expected to be stable over a wide negative potential range. Its reduction would likely involve fragmentation of the ring or cleavage of the alkyl groups, but this only occurs at very negative potentials, typically beyond the stability window of common organic solvents like acetonitrile.[11][12] Conversely, oxidation of the cation's alkyl chains is possible but requires highly positive potentials.[13]

Section 3: A Validated Protocol for Cyclic Voltammetry Analysis

To empirically determine the electrochemical behavior, Cyclic Voltammetry (CV) is the technique of choice. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective

To identify the reduction and oxidation potentials of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide and to assess the reversibility of the corresponding redox events.

Instrumentation and Materials

| Category | Item | Specification / Purpose |

| Instrumentation | Potentiostat | Capable of CV, with software for data acquisition. |

| Electrochemical Cell | Three-electrode configuration, gastight. | |

| Electrodes | Working Electrode (WE) | Glassy Carbon (GC) electrode (e.g., 3 mm diameter). |

| Reference Electrode (RE) | Non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in supporting electrolyte). | |

| Counter Electrode (CE) | Platinum wire or mesh. Provides a path for current flow. | |

| Chemicals | Analyte | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide.[14][15][16][17] |

| Solvent | Acetonitrile (CH₃CN), HPLC or anhydrous grade. | |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆). Inert, provides conductivity. | |

| Polishing Materials | Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) and polishing pads. |

Step-by-Step Experimental Workflow

-

WE Preparation (Critical for Reproducibility):

-

Mechanically polish the GC electrode surface using progressively finer alumina slurries (1.0 µm down to 0.05 µm) on a polishing pad. This removes adsorbed species and ensures a smooth, electrochemically active surface.

-

Rinse the electrode thoroughly with deionized water, then with the solvent (acetonitrile).

-

Soncate the electrode in acetonitrile for 2-3 minutes to dislodge any residual polishing particles.

-

Dry the electrode under a stream of inert gas (e.g., Argon or Nitrogen).

-

-

Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in acetonitrile. This is the blank solution .

-

Prepare the analyte solution by dissolving a known concentration of the piperidinium iodide (e.g., 1-5 mM) in the blank solution.

-

-

Cell Assembly and Degassing:

-

Assemble the three-electrode cell with the polished WE, Pt counter electrode, and Ag/Ag⁺ reference electrode.

-

Add the electrolyte solution to the cell.

-

Crucially, degas the solution by bubbling high-purity Argon or Nitrogen through it for at least 10-15 minutes. This removes dissolved oxygen, which is electroactive and produces a reduction wave that can interfere with the analysis of the target compound.

-

-

Electrochemical Measurement:

-

Background Scan: First, run a CV of the blank solution (supporting electrolyte only) across the desired potential window (e.g., +1.5 V to -2.5 V vs. Ag/Ag⁺). This establishes the electrochemical window of the solvent/electrolyte system and serves as a baseline.

-

Analyte Scan: Replace the blank with the analyte solution, perform a brief re-purge with inert gas, and run the CV under the same conditions.

-

Scan Rate Study: Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electron transfer processes.

-

Caption: Workflow for cyclic voltammetry analysis.

Section 4: Data Interpretation and Expected Results

A typical cyclic voltammogram for this compound would display features in both the anodic (positive potential) and cathodic (negative potential) regions.

-

Anodic Scan (Oxidation): One or two distinct oxidation peaks are expected at moderately positive potentials, corresponding to the oxidation of I⁻ to I₂ and/or I₃⁻. These processes are often quasi-reversible.[7][18]

-

Cathodic Scan (Reduction): A prominent, likely irreversible, reduction peak is expected at a significantly negative potential. This peak corresponds to the reduction of the ketone functional group.[1][6][19]

Expected Quantitative Data

The following table summarizes the hypothetical peak potentials based on literature for analogous functional groups. Actual values must be determined experimentally.

| Redox Event | Expected Peak Potential (Ep vs Ag/Ag⁺) | Characteristics |

| Oxidation of Iodide (I⁻) | +0.4 V to +1.0 V | One or two quasi-reversible peaks.[4][8] |

| Reduction of Ketone (C=O) | -1.8 V to -2.4 V | Typically an irreversible peak.[1] |

| Reduction of Cation | < -2.5 V | Outside the typical solvent window.[11] |

By analyzing the relationship between the peak current and the square root of the scan rate (Randles-Sevcik relationship), one can confirm if the processes are diffusion-controlled. The separation between anodic and cathodic peak potentials for a reversible couple provides insight into the electron transfer kinetics.

References

-

ResearchGate. (2017, August). Cyclic Voltammetry of Metallic Acetylacetonate Salts in Quaternary Ammonium and Phosphonium Based Deep Eutectic Solvents. Retrieved from [Link]

-

Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the. Retrieved from [Link]

-

ACS Publications. (2018, June 11). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ACS Publications. (1993, January 1). Synthesis of Cyclic Ketones by Electrochemical Reduction of S-(2-Methoxycarbonyl)phenyl Thiolesters. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2011, January). The Electrochemical Characteristics of the Mixture of 1-Ethyl-3-methylimidazolium tetrafluoroborate and 1-Ethyl-3-methylimidazolium iodide. Retrieved from [Link]

-

MDPI. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]

-

DTIC. (n.d.). Electrochemistry and Electrochemical Methodology in Molten Salts. Retrieved from [Link]

-

ResearchGate. (2006, November). Electrochemical oxidation of iodide in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2023, October). The molecular structures of quaternary ammonium salts used in this study. Retrieved from [Link]

-

RSC Publishing. (1970). Stereoselective Electrochemical Reduction of Cyclic Ketones. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | 77542-18-8. Retrieved from [Link]

-

ResearchGate. (2018, January). Cyclic voltammograms recorded for all studied quaternary ammonium.... Retrieved from [Link]

-

ResearchGate. (2020, January). Electrochemical deoxygenative reduction of ketones. Retrieved from [Link]

-

ResearchGate. (2011, January). The Synthesis of 1-Ethyl-1'- (4-vinylbenzyl)-4, 4'-bipyridinium Chloride and Iodide and its Electrochromic Property. Retrieved from [Link]

-

NIH. (2018, June 11). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. Retrieved from [Link]

-

University of Groningen research portal. (2012, July). Electrochemical oxidation of quaternary ammonium electrolytes: Unexpected side reactions in organic electrochemistry. Retrieved from [Link]

-

Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Sustainable and Energy-Efficient Capacitive Deionization Enabled Through Upcycled Wheat Straw Biochar via Ammonium Ferric Citrate Modification. Retrieved from [Link]

-

ACS Publications. (2020, April 26). A Recyclable Electrochemical Reduction of Aldehydes and Ketones to Alcohols Using Water as the Hydrogen Source and Solvent. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pigeonhouse Books, Dublin. (1974). The Electrochemical Reduction of Saturated Cyclic Ketones. Retrieved from [Link]

-

RSC Publishing. (2023). Solvent-regulated electro-oxidation of iodide and its electrocatalytic performance towards acetylacetone oxidation. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2011, January). Electrochemical Oxidation Behavior of Iodide on Platinum Electrode in Acid Solution. Retrieved from [Link]

-

Semantic Scholar. (2016, June 23). Electrochemical Investigation of 1-Ethyl-3-methylimidazolium Bromide and Tetrafluoroborate Mixture at Bi(111) Electrode Interfac. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Retrieved from [Link]

-

ResearchGate. (2012, January). Electrochemical Properties of Bi(111)|1-Ethyl-3-Methylimidazolium Tetracyanoborate and 1-Ethyl-3-Methylimidazolium Iodide Interface. Retrieved from [Link]

-

Reagentia. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide (1 x 100 mg). Retrieved from [Link]

Sources

- 1. Stereoselective electrochemical reduction of cyclic ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pigeonhousebooks.com [pigeonhousebooks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-oxopiperidinium chloride: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide [scielo.org.mx]

- 10. Solvent-regulated electro-oxidation of iodide and its electrocatalytic performance towards acetylacetone oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. jk-sci.com [jk-sci.com]

- 15. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | C8H16INO | CID 11097568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | 77542-18-8 [sigmaaldrich.com]

- 17. 1-Ethyl-1-Methyl-4-Oxopiperidin-1-Ium Iodide (1 x 100 mg) | Reagentia [reagentia.eu]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Utility of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications and experimental protocols for 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide , a versatile quaternary ammonium salt in organic synthesis. This document elucidates the compound's role as a key precursor for the in situ generation of a reactive Michael acceptor, facilitating the synthesis of diverse and pharmaceutically relevant N-substituted-4-piperidone derivatives. Detailed mechanistic insights, step-by-step synthetic protocols, and data presentation are included to empower researchers in leveraging this reagent for their synthetic endeavors, particularly in the realm of medicinal chemistry and drug development.

Introduction: Unveiling a Versatile Synthetic Tool

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt, has emerged as a valuable reagent in organic synthesis, primarily recognized for its utility as a precursor to a highly reactive vinyl ketone intermediate.[1] The 4-piperidone structural motif is a cornerstone in the architecture of numerous biologically active molecules and pharmaceutical agents, including potent analgesics like fentanyl and its analogs.[2][3] The strategic advantage of employing this quaternary salt lies in its ability to undergo a base-mediated Hofmann elimination in situ, generating a transient α,β-unsaturated ketone that readily participates in Michael addition reactions with a variety of nucleophiles. This approach offers a controlled and efficient pathway to functionalized piperidone scaffolds, which are pivotal intermediates in the synthesis of complex nitrogen-containing heterocycles.[4][5]

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 1-ethyl-1-methylpiperidin-1-ium-4-one iodide |

| CAS Number | 77542-18-8[6] |

| Molecular Formula | C₈H₁₆INO[6] |

| Molecular Weight | 269.12 g/mol [6] |

| Appearance | Typically a solid |

| Solubility | Soluble in polar solvents |

Core Application: Synthesis of N-Substituted-4-Piperidones

The principal application of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide lies in the synthesis of N-substituted-4-piperidones. This transformation is achieved through a one-pot reaction sequence involving a base-catalyzed Hofmann elimination followed by a Michael addition of a suitable nucleophile.

Mechanistic Rationale: A Tandem Reaction Cascade

The synthetic utility of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is rooted in the principles of the Hofmann elimination .[7] This reaction involves the removal of a β-hydrogen and a tertiary amine leaving group from a quaternary ammonium salt in the presence of a base, leading to the formation of an alkene.[8][9]

In this specific case, the quaternary piperidinium salt, upon treatment with a base, undergoes elimination to form a transient and highly reactive vinyl ketone (a Michael acceptor). This intermediate is not isolated but is immediately trapped by a nucleophile present in the reaction mixture via a Michael 1,4-conjugate addition . This tandem reaction sequence provides a facile and efficient route to construct the desired N-substituted-4-piperidone framework.

Caption: General reaction mechanism for the synthesis of N-substituted-4-piperidones.

Synthesis of N-Aryl-4-Piperidones: A Key Pharmaceutical Intermediate

A prominent application of this methodology is in the synthesis of N-aryl-4-piperidones, which are crucial precursors for a wide range of pharmacologically active compounds.

Experimental Protocol: Synthesis of 1-Aryl-4-piperidones

This protocol describes a general procedure for the synthesis of N-aryl-4-piperidones from 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide and a substituted aniline.

Materials:

-

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

-

Substituted Aniline (e.g., aniline, p-chloroaniline, p-methoxyaniline)

-

Base (e.g., Sodium Carbonate, Potassium Carbonate)

-

Solvent (e.g., Toluene, Ethanol)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

To a stirred solution of the substituted aniline (1.0 eq.) in toluene, add sodium carbonate (1.5 eq.) and 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide (1.2 eq.).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and wash it with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-piperidone.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Expected Results:

| Aniline Derivative | Product | Typical Yield (%) |

| Aniline | 1-Phenyl-4-piperidone | 70-85 |

| p-Chloroaniline | 1-(4-Chlorophenyl)-4-piperidone | 65-80 |

| p-Methoxyaniline | 1-(4-Methoxyphenyl)-4-piperidone | 75-90 |

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

The precursor quaternary ammonium salt can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

This protocol outlines the synthesis of the title compound from 1-ethyl-4-piperidone.

Materials:

-

1-Ethyl-4-piperidone

-

Methyl iodide (CH₃I)

-

Solvent (e.g., Acetone, Acetonitrile)

Procedure:

-

Dissolve 1-ethyl-4-piperidone (1.0 eq.) in acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add methyl iodide (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by vacuum filtration and wash with cold acetone.

-

Dry the solid under vacuum to obtain 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide.

-

The product can be further purified by recrystallization if necessary.

-

Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Caption: Workflow for the synthesis of the quaternary ammonium salt.

Expanding the Synthetic Scope: Other Nucleophiles

While amines are the most common nucleophiles used in this reaction, the in situ generated vinyl ketone can potentially react with other soft nucleophiles, such as thiols, to form the corresponding thioether adducts.[10][11] This opens up avenues for the synthesis of a broader range of functionalized piperidone derivatives.

Potential Application: Synthesis of 1-(Alkyl/Aryl)thio-substituted Piperidones

A similar one-pot procedure can be envisioned where a thiol is used as the nucleophile instead of an amine. The general conditions would likely involve a suitable base to facilitate both the Hofmann elimination and the deprotonation of the thiol. Further experimental validation is required to optimize this transformation.

Conclusion and Future Perspectives

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide serves as a practical and efficient precursor for the in situ generation of a vinyl ketone, enabling the synthesis of valuable N-substituted-4-piperidone derivatives. The operational simplicity of this one-pot, tandem Hofmann elimination-Michael addition sequence makes it an attractive method for accessing these important pharmaceutical intermediates. Future research in this area could focus on expanding the scope of nucleophiles, developing asymmetric variations of the Michael addition, and applying this methodology to the synthesis of novel and complex bioactive molecules.

References

-

PubChem. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. National Center for Biotechnology Information. [Link]

-

J&K Scientific. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. [Link]

- Ferreira, L. et al.

- Google P

-

PubChem. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. National Center for Biotechnology Information. [Link]

- Fakhraian, H. & Babaei Panbeh Riseh, M. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

- Google Patents. The preparation method of N-phenethyl-4-anilinopiperidine.

- Gassama, A. & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

-

Wikipedia. Hofmann elimination. [Link]

-

CD BioSustainable-Green Chemistry. 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. [Link]

-

Professor Dave Explains. Hofmann Elimination via Exhaustive Methylation of Amines. YouTube. [Link]

- Google Patents. Synthesis method for N-substituted-4-piperidone.

- Kamal, A. et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic & Medicinal Chemistry.

- ResearchGate. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)

-

ChemistNATE. Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. [Link]

- Li, W. et al.

- Mesey, E. et al. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE)

-

J&K Scientific. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. [Link]

- Fairbanks, B. D. et al. Thiol-based michael-type addition. A systematic evaluation of its controlling factors. Macromolecules.

- Du, J. et al. I2-promoted one-pot synthesis of 1,3,4-oxadiazoles from aroyl hydrazides and methyl / ethyl acetate.

Sources

- 1. sustainable-bio.com [sustainable-bio.com]

- 2. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | C8H16INO | CID 11097568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide as a Precursor for Central Nervous System (CNS) Drug Synthesis

Introduction: The Strategic Importance of the 4-Piperidone Scaffold in CNS Drug Discovery

The 4-piperidone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically significant drugs targeting the central nervous system (CNS). Its conformational flexibility and the ability to introduce diverse substituents at the 1, 3, and 4-positions have made it a cornerstone in the development of potent opioid analgesics, including the fentanyl and pethidine families of compounds. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt, represents a stable and reactive precursor that can be strategically transformed into key tertiary amine intermediates essential for the synthesis of these CNS-active agents.

This guide provides a comprehensive overview of the chemical properties of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide and outlines a detailed, two-stage synthetic strategy for its utilization in the synthesis of a fentanyl analog. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous framework for their drug discovery and development endeavors.

Physicochemical Properties of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and execution. The key properties of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 77542-18-8 | [3] |

| Molecular Formula | C₈H₁₆INO | [1] |

| Molecular Weight | 269.12 g/mol | [1] |

| Appearance | Solid | [4] |

| IUPAC Name | 1-ethyl-1-methyl-4-oxopiperidin-1-ium iodide | [1] |

| SMILES | CC[N+]1(CCC(=O)CC1)C.[I-] | [1] |

digraph "1-Ethyl-1-methyl-4-oxopiperidin-1-ium_iodide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "N+" [label="N+", fontcolor="#EA4335"]; "C3" [label="C"]; "C4" [label="C"]; "O" [label="O", fontcolor="#EA4335"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "I-" [label="I-", fontcolor="#34A853"];

"C1" -- "C2"; "C2" -- "N+"; "N+" -- "C3"; "N+" -- "C6"; "N+" -- "C7"; "C3" -- "C4"; "C4" -- "O" [style=double]; "C4" -- "C5"; "C5" -- "C6"; "C7" -- "C8"; }

Figure 1: Molecular Structure of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide.

Synthetic Strategy: From Quaternary Salt to a Fentanyl Analog

The synthetic utility of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide as a precursor for CNS drugs hinges on its conversion to a tertiary amine. This is a critical step as the quaternary ammonium salt is generally unreactive in many of the subsequent C-C and C-N bond-forming reactions required for the synthesis of complex molecules like fentanyl. A well-established method for the dealkylation of tertiary amines, which proceeds through a quaternary ammonium intermediate, is the von Braun reaction .[5][6] This reaction provides a reliable and citable method for the selective removal of an alkyl group from the nitrogen atom.

Our proposed synthetic pathway, therefore, involves two key stages:

-

Stage 1: Demethylation via a von Braun-type Reaction. Selective demethylation of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide to yield 1-ethyl-4-piperidone.

-

Stage 2: Synthesis of a Fentanyl Analog. Utilization of the resulting 1-ethyl-4-piperidone in a multi-step synthesis to produce a fentanyl analog.

Figure 2: Proposed two-stage synthetic pathway from the quaternary salt to a fentanyl analog.

PART 1: Detailed Protocol for Demethylation

This protocol describes the demethylation of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide to 1-ethyl-4-piperidone. The reaction is based on the principles of the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen bromide to form a quaternary ammonium salt, followed by nucleophilic displacement to cleave a C-N bond.[5][6] In this case, we start with the quaternary salt, and the reaction will be driven towards the formation of the more stable tertiary amine and an alkyl halide.

Materials:

-

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

-

Cyanogen bromide (CNBr) - EXTREMELY TOXIC, handle with extreme caution in a certified fume hood.

-

Anhydrous acetonitrile (CH₃CN)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide (1.0 eq) in anhydrous acetonitrile.

-

Addition of Cyanogen Bromide: To the stirred solution, add cyanogen bromide (1.1 eq) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes 4-6 hours for complete conversion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted cyanogen bromide.

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-ethyl-4-piperidone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

PART 2: Detailed Protocol for Fentanyl Analog Synthesis

This protocol outlines the synthesis of a fentanyl analog starting from 1-ethyl-4-piperidone, the product from Part 1. The synthesis involves a reductive amination followed by an acylation step.

Materials:

-

1-Ethyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Propionyl chloride

-

Triethylamine (TEA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Reductive Amination

-

Reaction Setup: To a solution of 1-ethyl-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.2 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction: Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(1-ethyl-4-piperidyl)aniline.

Step 2: Acylation

-

Reaction Setup: Dissolve the crude N-(1-ethyl-4-piperidyl)aniline from the previous step in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with water and then with brine.

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired fentanyl analog.

Figure 3: Detailed experimental workflow for the synthesis of a fentanyl analog.

Safety and Handling

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide:

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Measures: Wear protective gloves, eye protection, and a face shield. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Cyanogen Bromide:

-

DANGER: Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.

-

Handling: Must be handled in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment, including a full-face respirator with a suitable cartridge, chemically resistant gloves, and a lab coat.

General Precautions:

-

All reactions should be carried out in a well-ventilated fume hood.

-